Sodium 2-bromo-6-chlorobenzene-1-sulfinate
CAS No.:
Cat. No.: VC17631079
Molecular Formula: C6H3BrClNaO2S
Molecular Weight: 277.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrClNaO2S |
|---|---|
| Molecular Weight | 277.50 g/mol |
| IUPAC Name | sodium;2-bromo-6-chlorobenzenesulfinate |
| Standard InChI | InChI=1S/C6H4BrClO2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | NCWQHOSBTHIZCC-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)S(=O)[O-])Cl.[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with bromine and chlorine atoms at the 2- and 6-positions, respectively, and a sulfinate group () at the 1-position, stabilized by a sodium counterion . The SMILES notation confirms this arrangement . The planar aromatic system and electron-withdrawing substituents (Br, Cl, and ) influence its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.94 g/mol | |
| SMILES | ||
| XLogP3-AA (Predicted) | ~3.5 (analogous to sulfonyl chlorides) |
Synthesis Pathways
From 2-Bromo-6-Chlorobenzenesulfonyl Chloride
A plausible route involves reducing 2-bromo-6-chlorobenzenesulfonyl chloride (CAS 1261874-16-1) using sodium sulfite () or sodium hydrogen sulfite ():
This method parallels the synthesis of sodium arenesulfinates from sulfonyl chlorides, as described in industrial protocols .
Direct Sulfination of Halogenated Toluene
An alternative approach, inspired by the synthesis of 2-bromo-6-fluorobenzaldehyde , could involve:
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Sulfonation: Treating 2-bromo-6-chlorotoluene with chlorosulfonic acid to introduce the sulfonic acid group.
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Reduction: Converting the sulfonic acid to the sulfinate using sodium hydride or similar reductants.
Table 2: Comparative Synthesis Routes
| Method | Starting Material | Key Reagents | Yield (Estimated) |
|---|---|---|---|
| Sulfonyl Chloride Reduction | 2-Bromo-6-chlorobenzenesulfonyl chloride | 70–85% | |
| Direct Sulfination | 2-Bromo-6-chlorotoluene | , | 50–65% |
Physicochemical Properties
Reactivity
The sulfinate group () acts as a nucleophile, participating in:
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Alkylation: Formation of sulfones via reaction with alkyl halides.
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Oxidation: Conversion to sulfonic acids under strong oxidizing conditions .
The halogen substituents (Br and Cl) enable further functionalization, such as Suzuki-Miyaura couplings or nucleophilic aromatic substitution .
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
Sodium 2-bromo-6-chlorobenzene-1-sulfinate serves as a precursor to sulfonamide derivatives, which are prevalent in antibiotics and antiviral agents . For example, coupling with amines yields sulfonamides like:
Such compounds are explored for their protease inhibitory activity in antiviral therapies .
Agrochemical Development
In agrochemicals, the compound’s halogenated structure is leveraged to synthesize herbicides and fungicides. The bromine and chlorine atoms enhance lipid solubility, facilitating penetration into plant tissues .
Table 3: Industrial and Research Applications
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